1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 941931-18-6
VCID: VC4231063
InChI: InChI=1S/C22H25N3O5S2/c1-29-17-8-9-18(30-2)21-20(17)23-22(31-21)25-12-10-24(11-13-25)19(26)14-15-4-6-16(7-5-15)32(3,27)28/h4-9H,10-14H2,1-3H3
SMILES: COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Molecular Formula: C22H25N3O5S2
Molecular Weight: 475.58

1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

CAS No.: 941931-18-6

Cat. No.: VC4231063

Molecular Formula: C22H25N3O5S2

Molecular Weight: 475.58

* For research use only. Not for human or veterinary use.

1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone - 941931-18-6

Specification

CAS No. 941931-18-6
Molecular Formula C22H25N3O5S2
Molecular Weight 475.58
IUPAC Name 1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone
Standard InChI InChI=1S/C22H25N3O5S2/c1-29-17-8-9-18(30-2)21-20(17)23-22(31-21)25-12-10-24(11-13-25)19(26)14-15-4-6-16(7-5-15)32(3,27)28/h4-9H,10-14H2,1-3H3
Standard InChI Key HXVKRASWDAXDFC-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C

Introduction

Synthesis Methods

The synthesis of similar compounds often involves multi-step organic reactions, including:

  • Nucleophilic Substitution: Common in forming the piperazine-benzo[d]thiazole linkage.

  • Electrophilic Aromatic Substitution: May be involved in introducing the methylsulfonyl group.

  • Condensation Reactions: Used to form the ethanone backbone.

Advanced techniques like microwave-assisted synthesis or continuous flow chemistry can enhance reaction efficiency.

Potential Applications

1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone may have applications in:

  • Medicinal Chemistry: Due to its structural components, it could interact with biological targets such as enzymes or receptors.

  • Pharmacological Research: Its bioactive nature suggests potential in treating diseases, though specific pathways remain to be elucidated.

Application AreaPotential Use
Medicinal ChemistryDrug development targeting specific biological pathways.
Pharmacological ResearchInvestigating interactions with enzymes or receptors.

Chemical Reactions and Stability

This compound can undergo various chemical reactions:

  • Oxidation: Using agents like hydrogen peroxide to introduce hydroxyl groups.

  • Reduction: Facilitated by sodium borohydride or lithium aluminum hydride.

  • Substitution Reactions: Electrophilic and nucleophilic substitutions are common at the benzothiazole and piperazine moieties.

The stability and reactivity depend on the conditions and solvents used.

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